molecular formula C10H17BrO B13200877 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane

Cat. No.: B13200877
M. Wt: 233.14 g/mol
InChI Key: UPEOTJCVRFMPCR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is an organic compound that features a bromomethyl group attached to a cyclobutyl ring and a methyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclobutyl-methyloxolane derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation with potassium permanganate can produce a carboxylic acid.

Scientific Research Applications

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane involves its reactivity with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The cyclobutyl and methyloxolane rings provide structural stability and influence the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is unique due to its combination of a cyclobutyl ring and a methyloxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

3-(bromomethyl)-3-cyclobutyl-2-methyloxolane

InChI

InChI=1S/C10H17BrO/c1-8-10(7-11,5-6-12-8)9-3-2-4-9/h8-9H,2-7H2,1H3

InChI Key

UPEOTJCVRFMPCR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(CBr)C2CCC2

Origin of Product

United States

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